molecular formula C13H15NO2 B2823519 N-(3-Butanoylphenyl)prop-2-enamide CAS No. 2361638-82-4

N-(3-Butanoylphenyl)prop-2-enamide

Cat. No.: B2823519
CAS No.: 2361638-82-4
M. Wt: 217.268
InChI Key: DIYSAYYIVIEWDJ-UHFFFAOYSA-N
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Description

N-(3-Butanoylphenyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a prop-2-enamide backbone linked to a phenyl ring substituted with a butanoyl group at the 3-position. The butanoyl group distinguishes it from related compounds by introducing a lipophilic, electron-withdrawing ketone moiety, which may influence solubility, stability, and target engagement compared to other substituents like halogens or methoxy groups.

Properties

IUPAC Name

N-(3-butanoylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-6-12(15)10-7-5-8-11(9-10)14-13(16)4-2/h4-5,7-9H,2-3,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYSAYYIVIEWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butanoylphenyl)prop-2-enamide typically involves the reaction of 3-butanoylphenylamine with acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-Butanoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-Butanoylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Butanoylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., trifluoromethyl, butanoyl) enhance electrophilicity of the α,β-unsaturated system, promoting reactivity as Michael acceptors .
  • Polar substituents (e.g., hydroxy, methoxy) improve water solubility but may reduce membrane permeability .

Key Insights :

  • Trifluoromethyl-substituted compounds exhibit higher melting points (147–173°C) due to increased molecular symmetry and intermolecular interactions .
  • Yields for halogenated analogs (66–72%) suggest moderate synthetic efficiency, likely applicable to the butanoyl derivative .

Key Insights :

  • Anti-inflammatory activity correlates with electron-donating groups (e.g., hydroxy, methoxy) that may modulate redox or signaling pathways .
  • The butanoyl group’s lipophilicity could enhance tissue penetration but may reduce solubility, requiring formulation optimization.

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